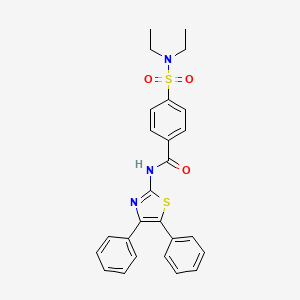
4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide, also known as DSB, is a small molecule compound that has gained attention in scientific research due to its potential pharmacological properties. DSB has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is believed to exert its pharmacological effects by binding to specific targets in the body, such as enzymes and receptors. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in laboratory experiments. For example, one study found that this compound inhibited the proliferation of cancer cells in vitro by inducing cell cycle arrest and apoptosis. Another study found that this compound decreased the levels of inflammatory cytokines in a mouse model of rheumatoid arthritis. These findings suggest that this compound may have potential applications in cancer therapy and the treatment of inflammatory diseases.
实验室实验的优点和局限性
4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide has several advantages for laboratory experiments, including its small size, high purity, and stability. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using this compound.
未来方向
Several potential future directions for research on 4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide include:
1. Further investigation of the mechanism of action of this compound, including the identification of specific targets and signaling pathways.
2. Development of more efficient and cost-effective methods for synthesizing this compound.
3. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and human subjects.
4. Investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases.
5. Development of analogs of this compound with improved pharmacological properties, such as increased potency and selectivity.
Conclusion:
In conclusion, this compound is a small molecule compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on this compound may lead to the development of novel therapies for cancer, inflammatory diseases, and other conditions.
合成方法
4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide can be synthesized by several methods, including the reaction of 4-(aminosulfonyl)benzoic acid with 4,5-diphenyl-2-thiazolylamine and diethyl sulfate. Another method involves the reaction of 4-(aminosulfonyl)benzoic acid with 4,5-diphenyl-2-thiazolylamine and chloroacetyl chloride, followed by reaction with diethylamine. These methods have been optimized to increase the yield and purity of this compound.
科学研究应用
4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide has been studied for its potential pharmacological properties, including its ability to inhibit the activity of several enzymes and receptors. One study found that this compound inhibited the activity of human carbonic anhydrase IX, an enzyme that is overexpressed in several types of cancer. Another study found that this compound inhibited the activity of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. These findings suggest that this compound may have potential applications in cancer therapy and drug addiction treatment.
属性
IUPAC Name |
4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-3-29(4-2)34(31,32)22-17-15-21(16-18-22)25(30)28-26-27-23(19-11-7-5-8-12-19)24(33-26)20-13-9-6-10-14-20/h5-18H,3-4H2,1-2H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRZTSRZRLUPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide](/img/structure/B2934538.png)
![5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2934539.png)


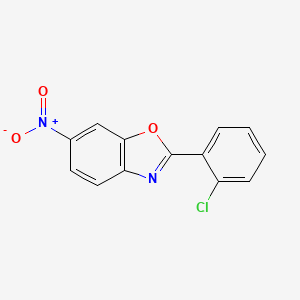
![8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2934544.png)
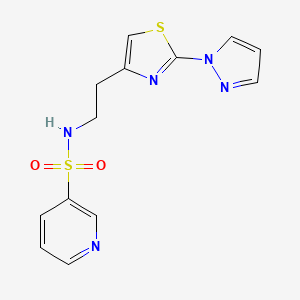
![3-[[1-(5-Methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2934546.png)
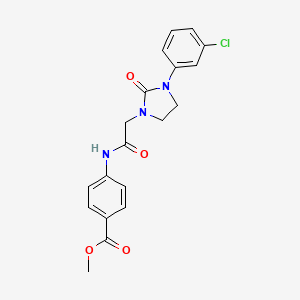
![3-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2934548.png)
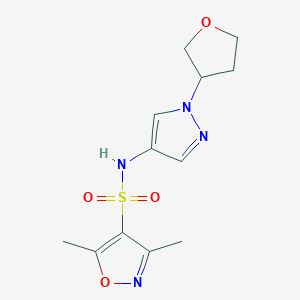


![(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934555.png)